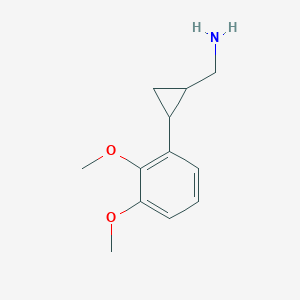
(2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H17NO2 It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,3-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,3-dimethoxybenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and high-pressure hydrogenation systems for the amination step to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity and selectivity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.
類似化合物との比較
- (2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine
- (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine
- (2-(2,5-Dimethoxyphenyl)cyclopropyl)methanamine
Comparison: (2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The 2,3-dimethoxy substitution pattern may offer distinct steric and electronic properties, making it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
[2-(2,3-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-3-4-9(12(11)15-2)10-6-8(10)7-13/h3-5,8,10H,6-7,13H2,1-2H3 |
InChIキー |
UEPSALDSZBPAMV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2CC2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


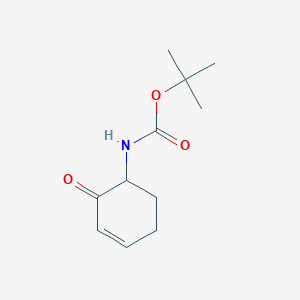
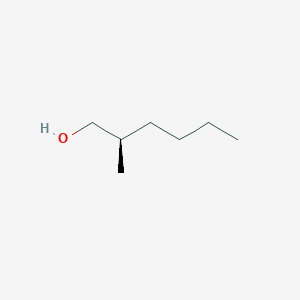
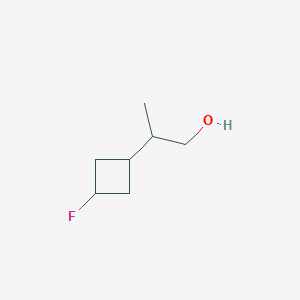

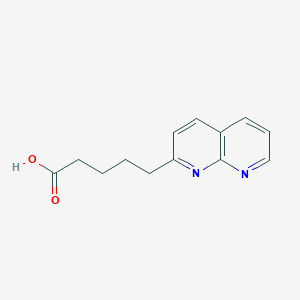

![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)

![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
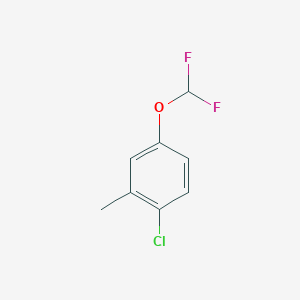
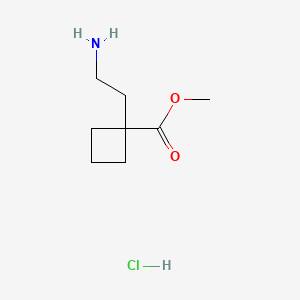
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)

